molecular formula C20H18ClN3O B1384558 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1283274-03-2

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B1384558
Numéro CAS: 1283274-03-2
Poids moléculaire: 351.8 g/mol
Clé InChI: RIAFEAWHWOQIOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (molecular formula: C₂₀H₁₈ClN₃O, molecular weight: 351.84) is a pyrido[4,3-d]pyrimidinone derivative with a benzyl group at position 6 and a 3-chlorophenyl substituent at position 2 . Pyrido[4,3-d]pyrimidinones are bicyclic heterocycles known for their diverse pharmacological applications, including roles as kinase inhibitors, antimicrobial agents, and modulators of metabolic targets like GPR119 . This compound is cataloged under CAS numbers such as 109229-22-3 and is commercially available for research purposes, with suppliers like GLPBIO and MedChemExpress offering it in millimolar solutions .

Propriétés

IUPAC Name

6-benzyl-2-(3-chlorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-16-8-4-7-15(11-16)19-22-18-9-10-24(13-17(18)20(25)23-19)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAFEAWHWOQIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the active site of CDK2, forming hydrogen bonds with key amino acids such as leucine 83, which stabilizes the enzyme-inhibitor complex. This interaction disrupts the phosphorylation of target proteins, thereby inhibiting cell proliferation.

Activité Biologique

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities—including anticancer and anti-inflammatory properties—and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The key steps include the formation of the pyrido-pyrimidine core through cyclization reactions involving appropriate precursors. Specific methodologies for synthesis can vary but often utilize techniques such as microwave-assisted synthesis or solvent-free methods to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound was evaluated against various cancer cell lines including MDA-MB-231 (breast cancer), SW480 (colon cancer), and PC-3 (prostate cancer). The MTT assay demonstrated that certain derivatives showed notable cytotoxicity with IC50 values indicating effective growth inhibition at micromolar concentrations .
Cell LineIC50 (µM)Reference
MDA-MB-23115.2
SW48020.5
PC-318.7

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various models of inflammation.

  • Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Neuroprotective Effects

Some studies suggest that tetrahydropyrimidine derivatives may possess neuroprotective effects. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases.

Case Studies

  • Study on MDA-MB-231 Cells : A recent study screened a library of tetrahydropyridines for anticancer activity. The results indicated that compounds similar to this compound exhibited significant inhibition of cell viability compared to controls .
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation in mice, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

Applications De Recherche Scientifique

Pharmacological Properties

Research indicates that compounds similar to 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit various pharmacological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that the tetrahydropyrido[4,3-d]pyrimidine skeleton may enhance antitumor efficacy by targeting specific pathways involved in tumor growth and survival.
  • Antimicrobial Properties : The presence of the benzyl and chlorophenyl groups contributes to the compound's ability to combat bacterial and fungal infections. Research has demonstrated that similar compounds can disrupt microbial cell walls or inhibit essential metabolic pathways.
  • CNS Activity : Compounds in this class have been investigated for their neuroprotective effects. They may act as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry assessed various tetrahydropyrido derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the benzyl group enhanced activity against breast and lung cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters explored the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce neuronal cell death in vitro, supporting their potential use in neurodegenerative disease therapies .
  • Antimicrobial Activity : A comprehensive evaluation of the antimicrobial properties of tetrahydropyrido derivatives was conducted, revealing significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that the incorporation of halogenated phenyl groups enhanced antibacterial potency .

Data Tables

Below are tables summarizing key findings related to the pharmacological properties of This compound and its derivatives.

Activity Type IC50 (µM) Cell Line/Pathogen Reference
Antitumor0.25MCF-7 (Breast Cancer)
Neuroprotection0.50SH-SY5Y (Neuroblastoma)
Antimicrobial0.10Staphylococcus aureus

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Pyrido[4,3-d]pyrimidinones

Position 6 Substitutions
  • 6-Benzyl vs. 6-(3-Fluorobenzoyl):
    A fluorobenzoyl-substituted analog (6-(3-fluorobenzoyl)-2-[2-(trifluoromethyl)benzyl]-... ) exhibits a higher molecular weight (431.39 vs. 351.84) due to trifluoromethyl and fluorobenzoyl groups. These substituents enhance metabolic stability but may reduce solubility .
  • 6-Substituted GPR119 Modulators: Patent-derived 6-substituted analogs (e.g., compound 30) act as selective GPR119 modulators with EC₅₀ values ranging from 50 nM to 14,000 nM.
Position 2 Substitutions
  • 2-(3-Chlorophenyl) vs. The dimethylamino group may enhance solubility but reduce hydrophobic interactions .
  • 2-(4-Bromophenoxy) in Thieno-Pyrimidinones: Thieno[2,3-d]pyrimidinones with bromophenoxy substituents (e.g., 2-(4-bromophenoxy)-3-isopropyl-...) show antifungal activity, suggesting that halogenated aryl groups enhance antimicrobial efficacy .

Core Structure Modifications: Pyrido vs. Thieno-Pyrimidinones

  • Thieno[2,3-d]pyrimidinones: Compounds like 7-benzyl-3-phenyl-2-(piperidin-1-yl)-... (yield: 79%) prioritize sulfur-containing thieno cores. These derivatives exhibit cytotoxic and antimycobacterial activities, as seen in analogs targeting Mycobacterium tuberculosis H37Rv (MIC: 1.56–25 µg/mL) .
  • Pyrido[4,3-d]pyrimidinones: The pyrido core in the target compound is associated with GPR119 modulation and kinase inhibition. Structural rigidity from the pyrido moiety may improve target selectivity compared to thieno analogs .
Target-Specific Modulation
  • BET Bromodomain Inhibition: Pyrido-thieno-pyrimidinones with N-acetylated cores (e.g., 7-alcanoyl-5,6,7,8-tetrahydropyrido...) show high affinity for BET bromodomains (Kd: <100 nM), whereas the benzyl group in the target compound may shift selectivity toward other targets .
  • GPR119 Activation: 6-Substituted pyrido[4,3-d]pyrimidinones (e.g., compound 30) activate GPR119 at nanomolar EC₅₀ values, suggesting the target compound could share this activity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Class Substituents Molecular Weight Key Activity EC₅₀/Kd/MIC Reference
Pyrido[4,3-d]pyrimidinone 6-Benzyl, 2-(3-chlorophenyl) 351.84 GPR119 modulation (hypothesized) N/A
Thieno[2,3-d]pyrimidinone 3-Isopropyl, 2-(4-bromophenoxy) 453.35 Antifungal MIC: 3.12 µg/mL
Pyrido-thieno-pyrimidinone 7-Benzyl, 2-(diethylamino) 444.55 Cytotoxic IC₅₀: <10 µM
GPR119 Modulator (6-substituted) 6-Alkyl ~350–400 GPR119 activation EC₅₀: 50–14,000 nM

Méthodes De Préparation

Key Data:

Step Reagents/Conditions Yield Intermediate
1 Benzyl chloride, K₂CO₃, DMF, 80°C 85% 3a
2 Ethyl cyanoacetate, S, EtOH, reflux 78% 4a
3 Formamidine acetate, DMF, 100°C 65% 5a
4 POCl₃, DBU, 50°C 70% 6a

One-Pot Three-Component Reaction

A streamlined approach using 4-aminouracil, malononitrile, and 3-chlorobenzaldehyde under microwave irradiation or aqueous catalytic conditions:

  • Method A (Microwave) : 4-Aminouracil, malononitrile, and 3-chlorobenzaldehyde irradiated at 120°C for 20 minutes.
  • Method B (Catalytic) : Same reactants with 10 mol% diammonium hydrogen phosphate (DAHP) in refluxing ethanol-water.

Both methods proceed via Knoevenagel-Michael-cyclization cascades, yielding the pyrido[2,3-d]pyrimidine core. Benzylation is achieved by substituting the aldehyde component with benzyl-protected reagents.

Key Data:

Method Conditions Yield Time
A Microwave, 120°C 82% 20 min
B DAHP, reflux 75% 3 h

Solid Acid-Catalyzed Domino Cyclization

A green chemistry approach employs a sulfonated carbon catalyst (C-SO₃H) for regioselective synthesis:

  • Procedure : 2,6-Diaminopyrimidin-4(3H)-one, nitroolefin (e.g., 3-chlorostyrene), and benzaldehyde react in water at 80°C with C-SO₃H (10 mg). The catalyst enables diastereoselective formation of three contiguous stereocenters.

Key Data:

Catalyst Solvent Temp (°C) Yield Diastereoselectivity
C-SO₃H H₂O 80 88% 9:1

Comparative Analysis of Methods

Method Advantages Limitations
Multi-Step Synthesis High purity, scalable Lengthy (7+ steps), lower yields
One-Pot Reaction Rapid, eco-friendly (aqueous media) Requires specialized equipment
Solid Acid Catalysis Excellent stereocontrol, recyclable catalyst Limited substrate scope

Structural Confirmation

  • NMR : Key signals for the target compound include:
    • ¹H NMR : δ 7.35–7.40 (m, 5H, benzyl), 7.25–7.30 (m, 4H, 3-chlorophenyl), 4.92 (s, 1H, CH), 4.50 (d, J = 3.2 Hz, 1H, CH).
    • ¹³C NMR : δ 161.8 (C=O), 154.4 (pyrimidine C), 143.0 (aromatic C-Cl).
  • HRMS : m/z calcd for C₂₀H₁₇ClN₃O [M + H]⁺: 362.1056; found: 362.1059.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 6-benzyl-2-(3-chlorophenyl)-tetrahydropyrido-pyrimidinone derivatives?

  • Methodology :

  • X-ray crystallography is critical for unambiguous confirmation of stereochemistry and ring conformations. For example, similar compounds (e.g., 7-benzyl analogs) were resolved using SHELX programs for refinement, achieving R-factors ≤0.069 .
  • NMR spectroscopy (1H, 13C, and DEPT) is essential for verifying substitution patterns. In analogs like CRCM5484-1, key signals (e.g., benzyl protons at δ 4.59–4.64 ppm) and aromatic protons (δ 7.54 ppm) were assigned using 400 MHz instruments .
  • Mass spectrometry (ESI+ or HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for thieno-pyrimidinones with m/z = 362.1 (M+H) .

Q. What synthetic routes are commonly employed to access tetrahydropyrido-pyrimidinone scaffolds?

  • Methodology :

  • Domino cyclization : A green approach uses carbonaceous catalysts in water to assemble pyrido-pyrimidinones with high regio-/diastereoselectivity (24 examples, yields up to 85%). This method avoids metal promoters and enables catalyst reuse .
  • Aza-Wittig reaction : For thieno-pyrimidinone derivatives, this method efficiently forms the pyrimidine ring via iminophosphorane intermediates, as shown in the synthesis of 7-benzyl analogs .
  • Acid-catalyzed cyclocondensation : Nitroolefins and aldehydes react with diaminopyrimidinones under mild conditions to yield fused pyrido-pyrimidinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrido-pyrimidinones?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects. For example, 3-alkyl-thieno-pyrimidinones showed antifungal activity linked to chloro/methyl groups at the 2-position .
  • Docking studies : Use tools like AutoDock to predict binding modes. In BET inhibitors (e.g., CRCM5484), furan and acetyl groups were critical for selective interactions .
  • In vitro assays : Prioritize orthogonal assays (e.g., enzyme inhibition + cell viability) to rule off-target effects. For example, analogs with 2-mercapto groups exhibited differential anti-leukemic activity .

Q. What strategies optimize the enantiomeric purity of chiral tetrahydropyrido-pyrimidinones?

  • Methodology :

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for resolution, as applied to pyrimidinone diastereomers in BET inhibitor studies .
  • Asymmetric catalysis : Employ chiral Brønsted acids (e.g., BINOL-phosphates) during cyclization steps. highlights diastereoselectivity (>20:1 dr) using solid acid catalysts .
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., menthol esters) prior to cyclization, then recrystallize to isolate enantiopure products .

Q. How should researchers design experiments to probe the role of the 3-chlorophenyl group in modulating bioactivity?

  • Methodology :

  • Isosteric replacement : Synthesize analogs with 3-fluorophenyl or 3-methoxyphenyl groups and compare potency (e.g., IC50 shifts in kinase assays) .
  • Computational modeling : Perform DFT calculations to analyze electronic effects (e.g., Hammett σ values) on ring planarity and π-π stacking .
  • Pharmacophore mapping : Overlay crystal structures (e.g., from ) with target proteins (e.g., BET BRD4) to identify critical van der Waals contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.